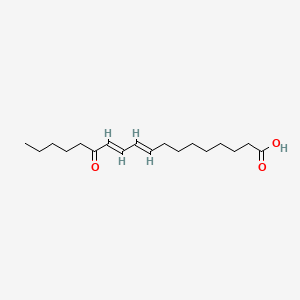

13-Oxo-9E,11E-octadecadienoic acid

描述

13-OxoODE has been reported in Glycine max, Carthamus oxyacanthus, and Artemisia argyi with data available.

Structure

3D Structure

属性

IUPAC Name |

(9E,11E)-13-oxooctadeca-9,11-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXAZBBVQSRKJR-KDFHGORWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/C=C/CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298386 |

Source

|

| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29623-29-8, 31385-09-8 |

Source

|

| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29623-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Oxo-9,11-octadecadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031385098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 13-Oxo-9E,11E-octadecadienoic Acid: Discovery, Origin, and Biological Significance

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

13-Oxo-9E,11E-octadecadienoic acid, a keto-derivative of linoleic acid, has emerged as a molecule of significant interest in the scientific community. Initially identified as a product of lipid peroxidation, its presence has been documented in a variety of plant and animal tissues. This technical guide provides a comprehensive overview of the discovery, natural origin, biosynthesis, and multifaceted biological activities of this compound. We delve into its roles in modulating key signaling pathways implicated in inflammation, oxidative stress, and cancer, offering insights for its potential therapeutic applications. Detailed experimental protocols for its isolation and analysis are provided, alongside a compilation of quantitative data to support further research and development.

Discovery and Natural Origin

This compound, often referred to as 13-KODE or 13-Oxo-ODE, is a naturally occurring oxidized fatty acid. Its discovery has been a gradual process, with initial observations stemming from studies on lipid metabolism and peroxidation. It has since been identified in a diverse range of natural sources, highlighting its ubiquitous presence in biological systems.

Natural Sources:

-

Plants: This compound has been isolated from various plant species. Notably, it is found in the halophyte Salicornia herbacea (glasswort), where it contributes to the plant's antioxidant properties.[1][2] It is also present in tomato (Solanum lycopersicum), mandarin orange (Citrus reticulata), and bitter gourd (Momordica charantia).[3][4] Other reported plant sources include Glycine max (soybean), Carthamus oxyacanthus, and Artemisia argyi.[5][6]

-

Animals: In mammalian systems, 13-Oxo-ODE is a product of linoleic acid metabolism and has been detected in various tissues and fluids.[7] For instance, it has been identified in rat colonic mucosa and is linked to the maturation of reticulocytes to erythrocytes.[8][9][10]

Biosynthesis and Metabolism

This compound is not a primary product of a dedicated biosynthetic pathway but rather a downstream metabolite of linoleic acid, an essential omega-6 fatty acid. The formation of 13-Oxo-ODE involves a series of enzymatic reactions.

The biosynthetic cascade begins with the oxidation of linoleic acid by the enzyme 15-lipoxygenase (15-LOX) . This reaction introduces a hydroperoxy group at the 13th carbon, forming 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE) .[11]

13-HPODE is then rapidly reduced by peroxidases to its corresponding hydroxyl derivative, 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13-HODE) .[11]

Finally, 13-HODE is oxidized to 13-Oxo-9Z,11E-octadecadienoic acid by a NAD+-dependent 13-hydroxyoctadecadienoic acid dehydrogenase .[8][11]

Figure 1: Biosynthetic pathway of this compound from linoleic acid.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, positioning it as a molecule with significant therapeutic potential. Its effects are primarily mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory and Antioxidant Effects

13-KODE has demonstrated potent anti-inflammatory and antioxidant properties.[1][2]

-

Inhibition of Pro-inflammatory Mediators: It inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]

-

Modulation of NF-κB and MAPK Pathways: The anti-inflammatory effects of 13-KODE are attributed to its ability to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), central regulators of the inflammatory response.[1][2]

Figure 2: Inhibition of NF-κB and MAPK signaling pathways by 13-Oxo-ODE.

-

Activation of the Nrf2/HO-1 Pathway: 13-KODE enhances the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting cells from oxidative damage.[1]

Figure 3: Activation of the Nrf2/HO-1 antioxidant pathway by 13-Oxo-ODE.

Anticancer Activity

Recent studies have highlighted the potential of 13-Oxo-ODE as an anticancer agent, particularly in the context of breast cancer.

-

Inhibition of Breast Cancer Stem Cells (BCSCs): 13-Oxo-ODE has been shown to suppress the proliferation and formation of breast cancer stem cells.[12] It also induces apoptosis in these cells.[12]

-

Downregulation of c-Myc: The anti-BCSC effects of 13-Oxo-ODE are linked to its ability to decrease the expression of the c-Myc proto-oncogene, a critical factor in cancer cell proliferation and survival.[12]

Figure 4: Anticancer mechanism of 13-Oxo-ODE via c-Myc downregulation.

Metabolic Regulation

13-Oxo-ODE is also involved in the regulation of lipid metabolism.

-

PPARα Agonism: It acts as a potent agonist for the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that plays a key role in fatty acid oxidation.[1][2][5] Activation of PPARα by 13-Oxo-ODE can lead to a reduction in plasma and hepatic triglyceride levels.[2][5]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Biological Activity of this compound

| Biological Effect | Cell Line/Model | Effective Concentration | Reference |

| Inhibition of Cell Proliferation | RAW 264.7 Macrophages | 200 μM (42% inhibition) | [1] |

| Inhibition of Breast Cancer Cell Viability | MDA-MB-231 and MCF-7 | 0-400 μM (dose-dependent) | [12] |

| Activation of PPARα | In vitro luciferase assay | Dose-dependent | [2][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H30O3 | [5][6] |

| Molecular Weight | 294.4 g/mol | [5][6] |

| IUPAC Name | (9E,11E)-13-oxooctadeca-9,11-dienoic acid | [5] |

| CAS Number | 29623-29-8 | [5] |

Experimental Protocols

Isolation of 13-Oxo-ODE from Salicornia herbacea

The following protocol is a generalized procedure based on published methods for the isolation of 13-Oxo-ODE from Salicornia herbacea.

Figure 5: General workflow for the isolation of 13-Oxo-ODE from Salicornia herbacea.

Methodology:

-

Extraction:

-

Incubate 1 kg of ground, dried Salicornia herbacea with absolute methanol at 32°C overnight with shaking.[12]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

-

Solvent Partitioning:

-

Resuspend the concentrated extract in distilled water and partition it against an equal volume of ethyl acetate.

-

Collect the ethyl acetate fraction, which will contain the less polar compounds, including 13-Oxo-ODE.

-

Evaporate the ethyl acetate to dryness.

-

-

Chromatographic Purification:

-

Subject the dried ethyl acetate fraction to column chromatography (e.g., silica (B1680970) gel) with a suitable solvent gradient to achieve initial separation.

-

Further purify the fractions containing 13-Oxo-ODE using preparative thin-layer chromatography (TLC).

-

The final purification is typically achieved by preparative high-performance liquid chromatography (HPLC).

-

Structural Analysis

The identification and structural confirmation of 13-Oxo-ODE are performed using standard analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. For 13-Oxo-ODE, characteristic quasi-molecular ion peaks are observed at m/z 295 [M+H]+ in positive ion mode and m/z 293 [M-H]- in negative ion mode.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are employed to elucidate the chemical structure, including the position of the oxo group and the stereochemistry of the double bonds.

Conclusion and Future Perspectives

This compound is a bioactive lipid with a growing body of evidence supporting its therapeutic potential. Its anti-inflammatory, antioxidant, and anticancer properties, mediated through the modulation of critical signaling pathways, make it a promising candidate for drug development. Further research is warranted to fully elucidate its mechanisms of action, establish its pharmacokinetic and pharmacodynamic profiles in vivo, and explore its potential in various disease models. The development of efficient and scalable synthetic routes will also be crucial for advancing its translational potential. This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating molecule.

References

- 1. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness | In Vivo [iv.iiarjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 6. [PDF] 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness | Semantic Scholar [semanticscholar.org]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 13-Oxo-9E,11E-octadecadienoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE), a metabolite of linoleic acid, is emerging as a significant bioactive lipid with pleiotropic effects on cellular function. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a focus on its role in inflammation, cancer, and metabolic regulation. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Introduction

This compound, also known as 13-KODE, is an oxidized derivative of linoleic acid, a common polyunsaturated fatty acid.[1] It is formed from the dehydrogenation of 13-hydroxyoctadecadienoic acid (13-HODE).[2][3] Found in various natural sources including tomato, mandarin orange, and bitter gourd, 13-oxo-ODE has garnered significant interest for its diverse biological activities.[4] This guide delves into the core mechanisms through which 13-oxo-ODE exerts its effects, providing a technical foundation for researchers in the field.

Core Mechanisms of Action

The biological activities of 13-oxo-ODE are primarily mediated through its interaction with key cellular signaling pathways. These include the activation of peroxisome proliferator-activated receptors (PPARs), modulation of inflammatory pathways such as NF-κB and MAPK, and regulation of the Nrf2/HO-1 antioxidant response. Furthermore, it has been shown to impact cancer cell stemness through the c-Myc pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

13-oxo-ODE is a known agonist of both PPARα and PPARγ, which are nuclear receptors that play crucial roles in lipid metabolism, inflammation, and cellular differentiation.[5][6]

-

PPARγ Activation: In human colonic epithelial cells, 13-oxo-ODE acts as an endogenous ligand for PPARγ, leading to the transcriptional repression of pro-inflammatory factors.[2][7] This interaction has been shown to reduce the secretion of the pro-inflammatory cytokine IL-8.[2][7] Binding assays have confirmed a direct interaction between 13-oxo-ODE and PPARγ.[7] In adipocytes, activation of PPARγ by 13-oxo-OTA (a closely related compound) promotes adipogenesis, induces the expression of PPARγ target genes, stimulates adiponectin secretion, and enhances glucose uptake.[4]

-

PPARα Activation: 13-oxo-ODE is a potent activator of PPARα.[6][8] In vitro luciferase assays have demonstrated that 13-oxo-ODE induces PPARα activation in a dose-dependent manner, with a stronger effect than its isomer 9-oxo-ODA and its precursor, conjugated linoleic acid (CLA).[6][8] This activation of PPARα in hepatocytes leads to an increase in the expression of PPARα target genes involved in fatty acid oxidation, such as CPT1a, AOX, FAT, ACS, and UCP2, ultimately resulting in decreased plasma and hepatic triglyceride levels in obese diabetic mice.[6]

Anti-inflammatory Effects via NF-κB and MAPK Signaling

13-oxo-ODE exhibits significant anti-inflammatory properties by inhibiting key inflammatory signaling pathways.[5][9] In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7), 13-oxo-ODE has been shown to:

-

Inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).[5][10]

-

Suppress the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5]

-

Inhibit the nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of the NF-κB pathway.[5] 13-KODE was found to reduce the nuclear levels of p65 by 67% compared to LPS-stimulated cells.[5]

-

Suppress the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38.[5]

Activation of the Nrf2/HO-1 Antioxidant Pathway

13-oxo-ODE can also mitigate inflammation by activating the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.[5] In LPS-stimulated macrophages, 13-oxo-ODE:

-

Significantly reduces the production of reactive oxygen species (ROS).[5]

-

Increases the protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1).[5]

-

Decreases the level of Keap1, a negative regulator of Nrf2, thereby promoting Nrf2 nuclear translocation and activation of antioxidant response elements.[5]

Anti-Cancer Stem Cell Effects via c-Myc Downregulation

Recent studies have highlighted the potential of 13-oxo-ODE as an anti-cancer agent, specifically targeting breast cancer stem cells (BCSCs).[11][12] In breast cancer cell lines, 13-oxo-ODE has been demonstrated to:

-

Suppress cell proliferation and mammosphere formation.[11]

-

Reduce the subpopulation of CD44high/CD24low cells, a key marker of BCSCs.[11]

-

Decrease the expression of aldehyde dehydrogenase (ALDH), another BCSC marker.[11]

-

Downregulate the gene and protein expression of c-Myc, a critical transcription factor for BCSC survival and self-renewal.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of 13-oxo-ODE.

Table 1: Anti-inflammatory Effects of 13-oxo-ODE in LPS-stimulated RAW 264.7 Macrophages

| Parameter | Concentration of 13-oxo-ODE | Effect | Reference |

| Cell Viability | Up to 100 µM | No significant growth inhibition | [5] |

| 200 µM | 42% inhibition of cell proliferation | [5] | |

| TNF-α Secretion | Not specified | Decreased LPS-induced production | [5] |

| IL-1β Secretion | Not specified | Decreased LPS-induced production | [5] |

| NF-κB p65 Nuclear Translocation | Not specified | Reduced by 67% compared to LPS-stimulated cells | [5] |

Table 2: Effects of 13-oxo-ODE on Breast Cancer Stem Cells

| Cell Line | Parameter | Concentration of 13-oxo-ODE | Effect | Reference |

| Breast Cancer Cells | Cell Viability | 0-400 µM | Dose-dependent reduction in viability | [11] |

| Breast Cancer Stem Cells | Apoptosis | Not specified | Increased apoptosis | [11][12] |

| Mammosphere Growth | Not specified | Reduced growth | [12] | |

| c-Myc Expression | Not specified | Decreased gene and protein expression | [11] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies to elucidate the mechanism of action of 13-oxo-ODE.

Cell Culture and Treatment

-

RAW 264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For experiments, cells are pre-treated with various concentrations of 13-oxo-ODE for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).[5][9]

-

Breast Cancer Cells: Human breast cancer cell lines (e.g., MDA-MB-231) are maintained in appropriate culture media. For experiments, cells are treated with a range of 13-oxo-ODE concentrations (e.g., 0-400 µM) for 24 hours.[11]

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: NO production in the culture supernatant is measured using the Griess reagent.[5]

-

Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-1β in the cell culture supernatants are quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[5]

Western Blotting for Signaling Protein Analysis

-

Protein Extraction: Cells are lysed to extract total protein, or nuclear and cytosolic fractions are separated using appropriate kits.

-

SDS-PAGE and Immunoblotting: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are then incubated with primary antibodies against target proteins (e.g., p-p65, p-ERK, p-JNK, p-p38, Nrf2, HO-1, c-Myc) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][11]

PPAR Activation Assay (Luciferase Reporter Assay)

-

Cell Transfection: Cells (e.g., CV-1) are co-transfected with a PPAR expression vector (e.g., GAL4/PPAR chimera) and a luciferase reporter plasmid containing PPAR response elements.

-

Treatment and Luciferase Measurement: Transfected cells are treated with 13-oxo-ODE or other compounds for a specified period. Cell lysates are then assayed for luciferase activity using a luminometer.[6]

Breast Cancer Stem Cell Assays

-

Mammosphere Formation Assay: Single cells are plated in ultra-low attachment plates with mammosphere culture medium and treated with 13-oxo-ODE. The number and size of mammospheres formed are quantified after a certain period.[11][12]

-

Flow Cytometry for BCSC Markers: Cells are stained with fluorescently labeled antibodies against CD44 and CD24, or with an Aldefluor kit to measure ALDH activity. The percentage of CD44high/CD24low or ALDH-positive cells is determined by flow cytometry.[11]

-

Apoptosis Assay: Apoptosis is assessed by staining cells with Annexin V and propidium (B1200493) iodide (PI) followed by flow cytometry analysis.[12]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by 13-oxo-ODE and a typical experimental workflow for its investigation.

References

- 1. Linoleic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 4. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 7. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Signaling Pathways of 13-Oxo-9E,11E-octadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) is an endogenous oxidized lipid mediator derived from linoleic acid. It has emerged as a significant signaling molecule with pleiotropic effects, including potent anti-inflammatory properties and anticancer activities. This technical guide provides a comprehensive overview of the known signaling pathways of 13-oxo-ODE, with a focus on its interaction with peroxisome proliferator-activated receptor-gamma (PPARγ) and its modulatory effects on key cellular processes such as inflammation, apoptosis, and cell proliferation. This document includes a compilation of quantitative data, detailed experimental protocols for studying 13-oxo-ODE's bioactivities, and visualizations of its signaling cascades to serve as a valuable resource for researchers in the fields of pharmacology, cell biology, and drug discovery.

Introduction

This compound (13-oxo-ODE), also known as 13-KODE, is a keto-derivative of linoleic acid, a common omega-6 fatty acid. Its production in biological systems is linked to the activity of lipoxygenases and subsequent dehydrogenation of the intermediate, 13-hydroxyoctadecadienoic acid (13-HODE)[1][2]. Initially identified for its role in inflammation, recent studies have expanded its known biological functions to include the regulation of cancer cell proliferation and stemness. The primary molecular target identified for 13-oxo-ODE is the nuclear receptor PPARγ, a key regulator of lipid metabolism, inflammation, and cellular differentiation[1][3][4]. This guide will delve into the core signaling mechanisms of 13-oxo-ODE, providing the necessary technical details for its study and potential therapeutic application.

Biosynthesis of 13-Oxo-ODE

The synthesis of 13-oxo-ODE is a multi-step enzymatic process that begins with the dietary essential fatty acid, linoleic acid.

Core Signaling Pathways

PPARγ-Dependent Anti-Inflammatory Signaling

The most well-characterized signaling pathway for 13-oxo-ODE involves its function as an endogenous ligand for PPARγ[1][3][4]. Activation of PPARγ by 13-oxo-ODE leads to the transcriptional repression of pro-inflammatory genes, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Anti-Cancer Signaling in Breast Cancer Stem Cells

Recent evidence has highlighted a role for 13-oxo-ODE in the suppression of breast cancer stem cells (BCSCs). This pathway involves the downregulation of the proto-oncogene c-Myc, leading to decreased BCSC proliferation and an increase in apoptosis[5][6].

Quantitative Data

The following tables summarize the quantitative data available for the biological activities of 13-oxo-ODE.

Table 1: Anti-Inflammatory Effects of 13-oxo-ODE in LPS-stimulated RAW 264.7 Macrophages

| Parameter | Treatment | Concentration | Effect | Reference |

| IL-1β mRNA expression | 13-oxo-ODE | 100 µM | 52% downregulation compared to LPS-treated control | [7] |

| IL-1β protein secretion | 13-oxo-ODE | 100 µM | 72% downregulation compared to LPS-treated control | [7] |

| TNF-α mRNA expression | 13-oxo-ODE | 100 µM | 66% decrease compared to LPS-stimulated cells | [7] |

| TNF-α protein secretion | 13-oxo-ODE | 100 µM | 61% decrease compared to LPS-stimulated cells | [7] |

| p-ERK1/2 levels | 13-oxo-ODE | 100 µM | 66% decrease compared to LPS-stimulated control | [8] |

| p-p38 levels | 13-oxo-ODE | 100 µM | 47% decrease compared to LPS-stimulated control | [8] |

| p-JNK levels | 13-oxo-ODE | 100 µM | 52% decrease compared to LPS-stimulated control | [8] |

| Nuclear p65 levels | 13-oxo-ODE | 100 µM | 67% reduction compared with LPS-stimulated cells | [8] |

Table 2: Anti-Cancer Effects of 13-oxo-ODE on Breast Cancer Cells

| Cell Line | Assay | Concentration | Effect | Reference |

| MDA-MB-231 | Cell Viability (MTS) | 0-400 µM (24h) | Dose-dependent reduction in viability | [9] |

| MCF-7 | Cell Viability (MTS) | 0-400 µM (24h) | Dose-dependent reduction in viability | [9] |

| MDA-MB-231 BCSCs | Apoptosis (Annexin V) | 150 µM | Increase in late apoptotic cells from 6.5% to 23.7% | [6] |

| MDA-MB-231 BCSCs | Mammosphere Formation | 150 µM | Reduction in number and size of mammospheres | [6] |

Experimental Protocols

PPARγ Activation Assay (Luciferase Reporter Assay)

This protocol is adapted from a general method for assessing PPARα activation and can be applied to study PPARγ activation by 13-oxo-ODE[10][11].

Materials:

-

Mammalian cell line (e.g., HEK293T, CV-1)

-

Expression vector for the ligand-binding domain of human PPARγ fused to the GAL4 DNA-binding domain

-

Reporter plasmid with a luciferase gene under the control of a GAL4 upstream activating sequence

-

Internal control reporter plasmid (e.g., pRL-CMV)

-

Transfection reagent (e.g., Lipofectamine)

-

13-oxo-ODE

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

After 24 hours, co-transfect the cells with the PPARγ expression vector, the luciferase reporter plasmid, and the internal control plasmid using a suitable transfection reagent.

-

Incubate the transfected cells for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of 13-oxo-ODE or a vehicle control.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is a standard method for detecting apoptosis by flow cytometry[8].

Materials:

-

Cells of interest (e.g., MDA-MB-231 BCSCs)

-

13-oxo-ODE

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the desired concentration of 13-oxo-ODE (e.g., 150 µM) for the specified time.

-

Harvest the cells and wash them once with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells[2][3][6].

Materials:

-

Breast cancer cells (e.g., MDA-MB-231, MCF-7)

-

Ultralow-attachment 6-well plates

-

Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)

-

13-oxo-ODE

-

Trypsin-EDTA

-

Inverted microscope

Procedure:

-

Prepare a single-cell suspension of the breast cancer cells.

-

Plate the cells at a low density (e.g., 3x10^4 cells/well for MDA-MB-231) in ultralow-attachment 6-well plates with mammosphere culture medium containing 13-oxo-ODE or a vehicle control.

-

Incubate the plates for 7-10 days to allow for mammosphere formation.

-

Count the number of mammospheres (typically >50 µm in diameter) in each well using an inverted microscope.

-

Calculate the Mammosphere Formation Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Western Blot Analysis for MAPK and NF-κB Pathways

This protocol allows for the detection of changes in protein expression and phosphorylation states in key signaling pathways.

Materials:

-

Cells of interest (e.g., RAW 264.7 macrophages)

-

13-oxo-ODE

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-NF-κB p65, anti-IκBα)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with 13-oxo-ODE for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a bioactive lipid with significant therapeutic potential, particularly in the context of inflammatory diseases and cancer. Its primary mode of action through PPARγ provides a clear mechanism for its anti-inflammatory effects. Furthermore, its ability to target cancer stem cells by modulating the c-Myc pathway opens up new avenues for cancer therapy. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the multifaceted signaling roles of 13-oxo-ODE and to aid in the development of novel therapeutic strategies based on its biological activities. As our understanding of the complex network of lipid signaling pathways continues to grow, 13-oxo-ODE is poised to remain a molecule of high interest for the scientific and drug development communities.

References

- 1. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness | In Vivo [iv.iiarjournals.org]

- 7. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of 13-Oxo-9E,11E-octadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODA), a linoleic acid metabolite, has emerged as a promising bioactive lipid with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of 13-oxo-ODA's mechanisms of action, supported by quantitative data from key studies and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in the fields of inflammation biology and drug discovery.

Core Anti-inflammatory Mechanisms

13-oxo-ODA exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in the inflammatory response. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, 13-oxo-ODA has been shown to:

-

Inhibit Pro-inflammatory Mediators: It significantly suppresses the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS)[1][2][3][4]. Furthermore, it reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β)[1][2][3][4].

-

Modulate NF-κB and MAPK Signaling: 13-oxo-ODA inhibits the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor for pro-inflammatory gene expression[1][3][4]. It also attenuates the activation of mitogen-activated protein kinases (MAPKs), which are key regulators of the inflammatory cascade[1][3][4].

-

Activate Nrf2/HO-1 Pathway: This compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) and induces the expression of its downstream target, heme oxygenase-1 (HO-1). This pathway plays a crucial role in the cellular antioxidant response and contributes to the resolution of inflammation[1][3][4].

-

Activate PPARα and PPARγ: 13-oxo-ODA acts as an agonist for both peroxisome proliferator-activated receptor-alpha (PPARα) and -gamma (PPARγ)[1][5][6][7]. Activation of these nuclear receptors is known to have anti-inflammatory effects by repressing the expression of pro-inflammatory genes[7].

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of 13-oxo-ODA in LPS-stimulated RAW 264.7 macrophages.

| Parameter Measured | 13-oxo-ODA Concentration (µM) | Incubation Time | % Inhibition/Reduction vs. LPS Control | Reference |

| Nitric Oxide (NO) Production | 100 | 24h | Significant reduction | [1][3][4] |

| iNOS Protein Expression | 100 | Not Specified | Marked reduction | [1] |

| iNOS mRNA Expression | 100 | Not Specified | Decrease | [1] |

| TNF-α Secretion | 100 | Not Specified | 61% | [1] |

| TNF-α mRNA Expression | 100 | Not Specified | 66% | [1] |

| IL-1β Secretion | 100 | Not Specified | 72% | [1] |

| IL-1β mRNA Expression | 100 | Not Specified | 52% | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the anti-inflammatory properties of 13-oxo-ODA.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with varying concentrations of 13-oxo-ODA for 1 hour, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO measurements).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

After the treatment period, collect the cell culture supernatant.

-

In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite (B80452) concentration, which is a stable product of NO, by comparing the absorbance to a sodium nitrite standard curve.

Cytokine Quantification (ELISA)

-

Collect the cell culture supernatant after the treatment period.

-

Quantify the concentrations of TNF-α and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add the cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration based on the standard curve.

Western Blot Analysis for Signaling Proteins (NF-κB, MAPK, Nrf2, HO-1)

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, p65, phospho-p38, p38, Nrf2, HO-1, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control. For nuclear translocation of NF-κB, nuclear and cytoplasmic fractions are prepared before lysis.

PPARα/γ Luciferase Reporter Assay

-

Transfect a suitable cell line (e.g., HEK293T or CV-1) with a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene, along with an expression vector for PPARα or PPARγ. A co-transfection with a Renilla luciferase vector can be used for normalization.

-

After transfection, treat the cells with various concentrations of 13-oxo-ODA or a known PPAR agonist (positive control) for 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold induction of PPAR transcriptional activity.

Visualizations: Signaling Pathways and Workflows

References

- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. korambiotech.com [korambiotech.com]

- 6. benchchem.com [benchchem.com]

- 7. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Cancer Potential of 13-Oxo-9E,11E-octadecadienoic Acid on Breast Cancer Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-cancer effects of 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODA) on breast cancer stem cells (BCSCs). The information presented is collated from peer-reviewed research, offering a comprehensive resource on the molecule's mechanism of action, experimental validation, and potential as a therapeutic agent.

Executive Summary

Breast cancer remains a significant global health challenge, with cancer stem cells (CSCs) implicated in tumor recurrence, metastasis, and therapeutic resistance. Emerging research has identified this compound, a naturally occurring oxidized linoleic acid metabolite, as a potent inhibitor of breast cancer stem cells. This document outlines the key findings, experimental methodologies, and underlying signaling pathways associated with the anti-cancer activity of 13-oxo-ODA against BCSCs. The primary mechanism of action involves the downregulation of the proto-oncogene c-Myc, a critical regulator of stemness.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of 13-oxo-ODA on breast cancer cells and breast cancer stem cells.

Table 1: Effect of 13-oxo-ODA on Breast Cancer Cell Viability

| Cell Line | Concentration of 13-oxo-ODA (µM) | Incubation Time (hours) | % Cell Viability (Approx.) |

| MDA-MB-231 | 100 | 24 | ~80% |

| 200 | 24 | ~60% | |

| 400 | 24 | ~40% | |

| MCF-7 | 100 | 24 | ~85% |

| 200 | 24 | ~70% | |

| 400 | 24 | ~55% |

Table 2: Inhibition of Mammosphere Formation by 13-oxo-ODA

| Cell Line | Concentration of 13-oxo-ODA (µM) | Parameter | Result |

| MDA-MB-231 | 100 | Mammosphere Number | Significant Reduction |

| 200 | Mammosphere Number | Further Significant Reduction | |

| MCF-7 | 100 | Mammosphere Number | Significant Reduction |

| 200 | Mammosphere Number | Further Significant Reduction |

Table 3: Induction of Apoptosis in Breast Cancer Stem Cells by 13-oxo-ODA

| Treatment | Cell Population | % of Apoptotic Cells |

| Control (DMSO) | Late Apoptotic | 6.5% |

| 150 µM 13-oxo-ODA | Late Apoptotic | 23.7% |

Table 4: Reduction of Breast Cancer Stem Cell Markers by 13-oxo-ODA

| Marker | Cell Line | Concentration of 13-oxo-ODA (µM) | Effect |

| CD44high/CD24low | MDA-MB-231 | 100 | Reduction in Population |

| 200 | Further Reduction in Population | ||

| ALDH Expression | MDA-MB-231 | 100 | Reduction in Expression |

| 200 | Further Reduction in Expression |

Table 5: Downregulation of Gene Expression by 13-oxo-ODA in BCSCs

| Gene | Treatment | Result |

| c-myc | 150 µM 13-oxo-ODA | Significant decrease in mRNA expression |

| Nanog | 150 µM 13-oxo-ODA | Significant decrease in mRNA expression |

| Oct4 | 150 µM 13-oxo-ODA | Significant decrease in mRNA expression |

| CD44 | 150 µM 13-oxo-ODA | Significant decrease in mRNA expression |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of 13-oxo-ODA in breast cancer stem cells and a typical experimental workflow for investigating its effects.

Caption: Proposed signaling pathway of 13-oxo-ODA in breast cancer stem cells.

Caption: Experimental workflow for assessing the effects of 13-oxo-ODA.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research investigating 13-oxo-ODA's effects on breast cancer stem cells.[1][2][3]

Cell Culture and Reagents

-

Cell Lines: Human breast cancer cell lines MDA-MB-231 and MCF-7 were used.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

13-oxo-ODA: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Final concentrations for treatment ranged from 0 to 400 µM.

Cell Viability Assay (MTS Assay)

-

Seed breast cancer cells in a 96-well plate at a suitable density.

-

After 24 hours, treat the cells with varying concentrations of 13-oxo-ODA (0-400 µM) for 24 hours.

-

Add 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent to each well.

-

Incubate for a specified time according to the manufacturer's instructions.

-

Measure the absorbance at 490 nm using a microplate reader to determine cell viability.

Mammosphere Formation Assay

-

Plate single-cell suspensions of MDA-MB-231 (3x10⁴ cells/well) and MCF-7 (4x10⁴ cells/well) in ultra-low attachment 6-well plates.

-

Culture the cells in mammosphere-forming medium.

-

Treat the cells with 13-oxo-ODA at the desired concentrations.

-

Incubate for 5-7 days to allow for mammosphere formation.

-

Count the number of mammospheres and measure their size using an inverted microscope.

Apoptosis Assay (Annexin V/PI Staining)

-

Treat breast cancer stem cells with 150 µM 13-oxo-ODA.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Breast Cancer Stem Cell Marker Analysis

-

CD44high/CD24low Analysis:

-

Treat cells with 13-oxo-ODA.

-

Harvest and wash the cells.

-

Incubate with fluorescently labeled antibodies against CD44 and CD24.

-

Analyze the stained cells using flow cytometry to determine the percentage of the CD44high/CD24low population.

-

-

Aldehyde Dehydrogenase (ALDH) Activity Assay:

-

Use a commercial ALDH activity assay kit.

-

Treat cells with 13-oxo-ODA.

-

Incubate the cells with the ALDH substrate.

-

A specific inhibitor of ALDH is used as a negative control.

-

Analyze the cells by flow cytometry to measure the ALDH-positive population.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Isolate total RNA from 13-oxo-ODA-treated and control cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qRT-PCR using SYBR Green master mix and specific primers for c-myc, Nanog, Oct4, CD44, and a housekeeping gene (e.g., β-actin) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

Western Blotting

-

Lyse 13-oxo-ODA-treated and control cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against c-Myc and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The presented data strongly indicate that this compound exhibits significant anti-cancer effects on breast cancer stem cells.[1][2][3] Its ability to suppress proliferation, inhibit the self-renewal capacity of BCSCs, and induce apoptosis highlights its therapeutic potential.[1][3] The core mechanism, identified as the downregulation of c-Myc and its downstream targets, provides a clear rationale for its anti-CSC activity.[1][2] This technical guide serves as a foundational resource for further research and development of 13-oxo-ODA as a novel therapeutic agent targeting the root of breast cancer malignancy. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness | Semantic Scholar [semanticscholar.org]

13-Oxo-9E,11E-octadecadienoic Acid (13-oxo-ODA): A Potent PPARα Agonist for Lipid Metabolism Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODA), a naturally occurring oxidized linoleic acid derivative found in tomato juice, has emerged as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3][4] PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and glucose metabolism. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, thereby reducing circulating and hepatic triglyceride levels. This technical guide provides a comprehensive overview of the current knowledge on 13-oxo-ODA as a PPARα agonist, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Introduction

Dyslipidemia, characterized by elevated levels of triglycerides and cholesterol in the blood, is a major risk factor for the development of cardiovascular diseases and non-alcoholic fatty liver disease (NAFLD).[2] Peroxisome proliferator-activated receptors (PPARs) are key regulators of energy homeostasis and are considered important therapeutic targets for metabolic disorders.[1][2] The PPAR subfamily consists of three isotypes: PPARα, PPARγ, and PPARβ/δ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, where it governs the expression of genes involved in fatty acid uptake and oxidation.[1][5] Synthetic PPARα agonists, such as fibrates, are used clinically to treat hypertriglyceridemia. The discovery of naturally occurring, potent PPARα agonists like 13-oxo-ODA presents an opportunity for the development of novel therapeutics or nutraceuticals for the management of metabolic diseases.[1][2]

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of 13-oxo-ODA.

Table 1: In Vitro PPARα Activation

| Compound | Assay Type | Cell Line | Concentration | Fold Activation vs. Vehicle | Reference |

| 13-oxo-ODA | Luciferase Reporter Assay | CV-1 | 1 µM | ~2.5 | [6] |

| 13-oxo-ODA | Luciferase Reporter Assay | CV-1 | 10 µM | ~5.0 | [6] |

| 13-oxo-ODA | Luciferase Reporter Assay | CV-1 | 30 µM | ~7.5 | [6] |

| 9-oxo-ODA | Luciferase Reporter Assay | CV-1 | 30 µM | ~5.0 | [6] |

| CLA | Luciferase Reporter Assay | CV-1 | 30 µM | ~4.0 | [6] |

| GW7647 (Positive Control) | Luciferase Reporter Assay | CV-1 | 5 nM | ~8.0 | [6] |

Note: Fold activation is estimated from graphical data presented in the cited literature.[6]

Table 2: In Vivo Effects of 13-oxo-ODA in High-Fat Diet-Fed KK-Ay Mice

| Parameter | Treatment Group | Value | % Change vs. Control | Reference |

| Plasma Triglycerides | Control | ~250 mg/dL | - | [5][7] |

| 0.05% 13-oxo-ODA | ~150 mg/dL | ~ -40% | [5][7] | |

| Hepatic Triglycerides | Control | ~120 mg/g liver | - | [5][7] |

| 0.05% 13-oxo-ODA | ~80 mg/g liver | ~ -33% | [5][7] | |

| Fasting Plasma Glucose | Control | ~200 mg/dL | - | [7] |

| 0.05% 13-oxo-ODA | ~150 mg/dL | ~ -25% | [7] | |

| Rectal Temperature | Control | ~36.5 °C | - | [5] |

| 0.05% 13-oxo-ODA | ~37.17 °C | ~ +0.67 °C | [5] |

Table 3: Upregulation of PPARα Target Gene mRNA in Mouse Primary Hepatocytes

| Gene | Treatment | Fold Induction vs. Vehicle | Reference |

| CPT1a | 20 µM 13-oxo-ODA | ~2.5 | [8] |

| AOX | 20 µM 13-oxo-ODA | ~3.0 | [8] |

| FAT | 20 µM 13-oxo-ODA | ~2.0 | [8] |

| ACS | 20 µM 13-oxo-ODA | ~2.5 | [8] |

| UCP2 | 20 µM 13-oxo-ODA | ~2.0 | [8] |

Note: Fold induction is estimated from graphical data presented in the cited literature.[8]

Signaling Pathways and Mechanisms of Action

13-oxo-ODA exerts its biological effects by directly binding to and activating PPARα. The activated PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.

The downstream effects of PPARα activation by 13-oxo-ODA include increased expression of genes involved in fatty acid transport (FAT), fatty acid activation (ACS), and mitochondrial β-oxidation (CPT1a, AOX), as well as uncoupling proteins (UCP2).[1][5] This coordinated upregulation of metabolic genes results in enhanced fatty acid catabolism, leading to a reduction in triglyceride stores in the liver and skeletal muscle, and a decrease in circulating triglyceride levels.[1][5]

Experimental Protocols

This section details the methodologies for key experiments used to characterize 13-oxo-ODA as a PPARα agonist.

Luciferase Reporter Gene Assay

This assay is used to determine the ability of a compound to activate a specific nuclear receptor in a cellular context.

Detailed Methodology:

-

Cell Culture: CV-1 cells are cultured in appropriate media and conditions.[6]

-

Transfection: Cells are co-transfected with three plasmids:

-

An expression vector for a GAL4-human PPARα ligand-binding domain (LBD) chimeric protein (pM-hPPARα).[6]

-

A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) linked to a luciferase gene (p4xUASg-tk-luc).[6]

-

An internal control reporter plasmid, such as pRL-CMV, which constitutively expresses Renilla luciferase.[6]

-

-

Incubation: Transfected cells are incubated for 24 hours to allow for plasmid expression.[6]

-

Treatment: The culture medium is replaced with medium containing various concentrations of 13-oxo-ODA, control compounds (e.g., 9-oxo-ODA, CLA), a known PPARα agonist (e.g., GW7647), or a vehicle control (e.g., DMSO).[6]

-

Second Incubation: Cells are incubated with the treatments for another 24 hours.[6]

-

Cell Lysis and Luciferase Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a luminometer and a dual-luciferase assay kit.[6]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold activation is then calculated by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.

Real-Time Quantitative PCR (RT-qPCR) for Target Gene Expression

This technique is used to quantify the mRNA levels of PPARα target genes in cells or tissues following treatment with 13-oxo-ODA.

Detailed Methodology:

-

Cell/Tissue Preparation: Mouse primary hepatocytes are isolated and cultured, or liver and skeletal muscle tissues are obtained from mice treated with 13-oxo-ODA in their diet.[1][5]

-

RNA Extraction: Total RNA is extracted from the cells or tissues using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: The cDNA is used as a template for qPCR with gene-specific primers for PPARα target genes (e.g., Cpt1a, Aox, Fat, Acs, Ucp2) and a housekeeping gene for normalization (e.g., 36B4). The reaction is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to detect the amplification of DNA.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression level in the 13-oxo-ODA-treated group is normalized to the housekeeping gene and then compared to the vehicle-treated control group.

Logical Relationships and Physiological Outcomes

The activation of PPARα by 13-oxo-ODA initiates a cascade of molecular events that culminate in significant physiological changes, primarily related to lipid metabolism.

Conclusion

This compound is a potent, naturally derived PPARα agonist that has demonstrated significant efficacy in both in vitro and in vivo models of lipid metabolism.[1][2] Its ability to activate PPARα and subsequently upregulate genes involved in fatty acid oxidation leads to a notable reduction in plasma and hepatic triglyceride levels.[5] These findings highlight the potential of 13-oxo-ODA as a lead compound for the development of new therapeutic agents for the treatment of dyslipidemia and related metabolic disorders. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in humans and to explore its potential as a nutraceutical or pharmaceutical agent.

References

- 1. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | PPAR | TargetMol [targetmol.com]

- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 8. Item - Figure S1 - Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - Public Library of Science - Figshare [plos.figshare.com]

A Technical Guide to the Natural Sources of 13-Oxo-9E,11E-octadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) is an oxidized lipid mediator derived from the essential fatty acid, linoleic acid. As a member of the oxylipin family, this molecule is gaining significant attention within the scientific community for its diverse biological activities, including its role as a potent agonist for peroxisome proliferator-activated receptors (PPARs). This technical guide provides a comprehensive overview of the natural sources of 13-oxo-ODE, methodologies for its analysis, and its involvement in key cellular signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in their exploration of this promising bioactive compound.

Natural Occurrence of this compound

This compound, along with its isomeric forms, has been identified in a variety of plant and animal sources. In plants, its formation is often associated with responses to stress and developmental processes. In mammals, it is a product of linoleic acid metabolism.

Plant Sources

Several plant species have been reported to contain 13-oxo-octadecadienoic acids. Notable examples include:

-

Tomato (Solanum lycopersicum ): Various tomato species and their processed products, such as juice, are significant sources of 13-oxo-ODE.[1][2] Research has shown that the concentration of this compound can increase during the homogenization of tomato fruit.[1][2]

-

Soybean (Glycine max ): PubChem data indicates the presence of 13-oxo-octadecadienoic acid in soybeans.[3]

-

Carthamus oxyacanthus : This plant is also listed as a source of 13-oxo-octadecadienoic acid.[3]

-

Artemisia argyi : Another documented plant source for this oxylipin.[3]

-

Glasswort (Salicornia herbacea ): This halophyte has been shown to contain the 9Z,11E isomer of 13-oxo-octadecadienoic acid, often referred to as 13-KODE.

-

Arctium and Centaurea Genera: Various species within these genera are also reported to contain this compound.

Animal Sources

In animals, 13-oxo-ODE is an endogenous metabolite of linoleic acid.[4] Its production is linked to the activity of lipoxygenase and cytochrome P450 enzymes.[4]

Quantitative Data on 13-Oxo-9,11-octadecadienoic Acid in Natural Sources

The concentration of 13-oxo-9,11-octadecadienoic acid can vary significantly depending on the source, tissue type, and processing methods. The following table summarizes the available quantitative data for tomato fruit.

| Natural Source | Tissue | Isomer(s) | Concentration (µg/g fresh weight) | Reference |

| Tomato (Solanum lycopersicum) | Peel | 9-oxo-ODA and 13-oxo-ODA | ~0.2 | [1][2] |

| Tomato (Solanum lycopersicum) | Sarcocarp | 9-oxo-ODA and 13-oxo-ODA | ~0.1 | [1][2] |

| Tomato (Solanum lycopersicum) | Gelatinous Tissue | 9-oxo-ODA and 13-oxo-ODA | ~0.002 | [1][2] |

Biosynthesis of this compound

The primary precursor for the biosynthesis of 13-oxo-ODE is linoleic acid, an 18-carbon polyunsaturated fatty acid. The formation of 13-oxo-ODE involves a series of enzymatic steps.

Caption: Enzymatic conversion of linoleic acid to 13-oxo-ODE.

Experimental Protocols

Extraction and Quantification of 13-Oxo-9,11-octadecadienoic Acid from Tomato Fruit

This protocol is a representative method adapted from studies on the analysis of oxylipins in plant tissues.

1. Sample Preparation and Extraction:

-

Flash-freeze fresh tomato tissue (peel, sarcocarp, or gelatinous tissue) in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 1 g) to a glass tube.

-

Add an internal standard (e.g., d4-13-HODE) for quantification.

-

Add 10 mL of ice-cold extraction solvent (e.g., 2-propanol/water/HCl) and vortex thoroughly.

-

Add 20 mL of dichloromethane (B109758) and vortex again.

-

Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the phases.

-

Collect the lower organic phase.

2. Solid-Phase Extraction (SPE) for Cleanup:

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the organic extract onto the cartridge.

-

Wash the cartridge with water and then with a low percentage of methanol in water to remove polar impurities.

-

Elute the oxylipins with methanol or ethyl acetate.

3. UPLC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

Inject an aliquot into a UPLC-MS/MS system.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from, for example, 30% B to 100% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 13-oxo-ODE and the internal standard.

-

Caption: General workflow for the analysis of 13-oxo-ODE.

Signaling Pathways

13-Oxo-ODE has been identified as a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. It also exhibits anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways.

PPARα Activation Pathway

13-Oxo-ODE acts as a ligand for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription. This activation upregulates genes involved in fatty acid oxidation, thereby helping to reduce lipid accumulation.

Caption: PPARα signaling pathway initiated by 13-oxo-ODE.

Inhibition of NF-κB and MAPK Signaling Pathways

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the NF-κB and MAPK signaling pathways are activated, leading to the production of pro-inflammatory mediators. 13-Oxo-ODE has been shown to inhibit these pathways. It can prevent the nuclear translocation of NF-κB and reduce the phosphorylation of key MAPK proteins (p38, ERK, and JNK), thereby suppressing the inflammatory response.

Caption: Anti-inflammatory action of 13-oxo-ODE.

Conclusion

This compound is a naturally occurring oxylipin with significant therapeutic potential. Its presence in common dietary sources like tomatoes, coupled with its ability to modulate key signaling pathways involved in lipid metabolism and inflammation, makes it a compelling target for further research and development. This guide provides a foundational understanding of its natural sources, analytical methodologies, and biological activities to aid scientists in unlocking the full potential of this bioactive molecule.

References

- 1. Microalgae-derived oxylipins decrease inflammatory mediators by regulating the subcellular location of NFκB and PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of activator protein-1 transcription factor activation by omega-3 fatty acid modulation of mitogen-activated protein kinase signaling kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of essential oil extracted from Artemisia argyi leaf on lipid metabolism and gut microbiota in high-fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linoleic acid - Wikipedia [en.wikipedia.org]

The Enzymatic Cascade: A Technical Guide to the Biosynthesis of 13-Oxo-9E,11E-octadecadienoic Acid from Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Oxo-9E,11E-octadecadienoic acid (13-KODE) is an oxidized lipid metabolite of linoleic acid that has garnered significant interest in the scientific community. As a bioactive molecule, 13-KODE is implicated in a variety of physiological and pathological processes, making its biosynthetic pathway a critical area of study for researchers in fields ranging from biochemistry to drug development. This technical guide provides an in-depth overview of the core biosynthetic pathway of 13-KODE from linoleic acid, detailing the enzymatic reactions, experimental protocols for analysis, and key quantitative data.

The Core Biosynthetic Pathway

The conversion of linoleic acid to this compound is a multi-step enzymatic cascade. The primary pathway involves the sequential action of two key enzymes: a lipoxygenase and a hydroxy fatty acid dehydrogenase.

The biosynthesis can be summarized in the following three steps:

-

Dioxygenation: Linoleic acid is first oxidized by a 13-lipoxygenase (13-LOX) to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE). This reaction introduces a hydroperoxy group at the 13th carbon and results in the formation of a conjugated diene system.

-

Reduction: The hydroperoxy intermediate, 13(S)-HPODE, is then rapidly reduced to its corresponding hydroxyl derivative, 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), by peroxidases such as glutathione (B108866) peroxidase.[1]

-

Dehydrogenation: Finally, 13(S)-HODE is oxidized to this compound (13-KODE) by an NAD+-dependent 13-hydroxyoctadecadienoic acid dehydrogenase.[2] This step converts the hydroxyl group into a keto group, yielding the final product.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the sequential enzymatic conversion of linoleic acid to 13-KODE.

Quantitative Data

The efficiency and kinetics of the enzymes involved in 13-KODE biosynthesis are crucial for understanding the regulation of its production. The following tables summarize key quantitative data for the primary enzymes.

Table 1: Kinetic Parameters of 13-Lipoxygenase (LOX)

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol·s-1·mg protein-1) | Reference |

| Soybean Lipoxygenase-1 (Wild Type) | Linoleic Acid | - | - | [3] |

| Cucumber Linoleate (B1235992) 13-Lipoxygenase | Linoleic Acid | 114.9 | 12 s-1 (turnover) | [4] |

| Arabidopsis thaliana LOX2 | Linolenic Acid | - | 4.4 ± 0.3 | [5] |

| Arabidopsis thaliana LOX3 | Linolenic Acid | - | 71 ± 2 | [5] |

| Arabidopsis thaliana LOX4 | Linolenic Acid | 5.8 | 128 | [5] |

| Arabidopsis thaliana LOX6 | Linolenic Acid | - | 2.3 ± 0.2 | [5] |

| Lasiodiplodia theobromae LOX1 | Linoleic Acid | - | - | [6] |

| Lasiodiplodia theobromae LOX2 | Linoleic Acid | - | - | [6] |

Table 2: Specific Activity of 13-Hydroxyoctadecadienoic Acid Dehydrogenase

| Cell Line/Tissue Source | Specific Activity (pmol/min/mg) | Reference |

| Caco-2 cells | 200-400 | [7] |

| Swiss mouse 3T3 fibroblasts | 0.6-2 | [7] |

Experimental Protocols

Accurate measurement of the enzymatic activities and quantification of the metabolites are essential for studying the biosynthesis of 13-KODE. This section provides detailed methodologies for key experiments.

Protocol 1: Spectrophotometric Assay for 13-Lipoxygenase Activity

This protocol is based on the detection of the conjugated diene system formed in 13-HPODE, which absorbs light at 234 nm.

Materials:

-

Spectrophotometer with UV capabilities

-

Quartz cuvettes

-

Linoleic acid substrate solution (e.g., 10 mM sodium linoleate)[8]

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.0-9.0, depending on the specific LOX isoform)[8]

-

Enzyme extract or purified 13-lipoxygenase

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding the appropriate volume of phosphate buffer and linoleic acid substrate solution.[8]

-

Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the enzyme extract.

-

Immediately monitor the increase in absorbance at 234 nm over a set period (e.g., 3-5 minutes).

-

The rate of reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law. The molar extinction coefficient for the hydroperoxide product is typically around 25,000 M-1cm-1.

Protocol 2: Spectrophotometric Assay for 13-Hydroxyoctadecadienoic Acid Dehydrogenase Activity

This assay measures the formation of the 2,4-dienone chromophore in 13-KODE, which has an absorbance maximum at 285 nm.[2]

Materials:

-

Spectrophotometer with UV capabilities

-

Quartz cuvettes

-

13(S)-HODE substrate solution

-

NAD+ solution

-

Buffer (e.g., as optimized for the specific dehydrogenase)

-

Enzyme extract or purified 13-HODE dehydrogenase

Procedure:

-

Prepare the reaction mixture in a quartz cuvette containing the buffer, 13(S)-HODE substrate, and NAD+.

-